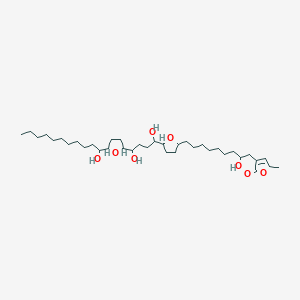

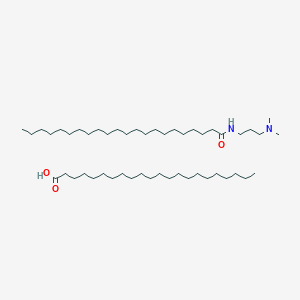

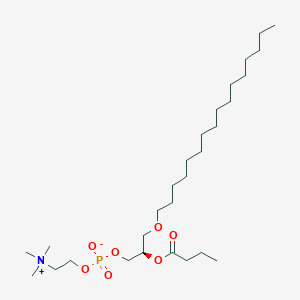

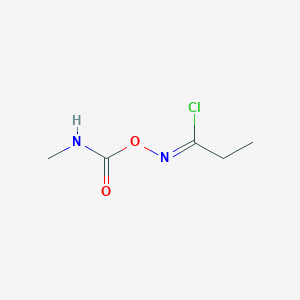

![molecular formula C24H34N2O2 B163755 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one CAS No. 288862-89-5](/img/structure/B163755.png)

1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one

Overview

Description

This enzyme is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide . CAY10401 exhibits a high degree of potency, with a Ki value of 0.14 nanomolar, making it approximately 580 times more potent than oleyl trifluoromethyl ketone under similar conditions .

Preparation Methods

The synthesis of CAY10401 involves several steps, starting with the preparation of the oxazolo[4,5-b]pyridine core. This core is then functionalized with an octadecyn-1-one moiety. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reactions are often carried out under inert atmospheres to prevent oxidation

Chemical Reactions Analysis

CAY10401 undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups present in CAY10401, potentially altering its inhibitory activity.

Substitution: The compound can undergo substitution reactions, particularly at the oxazolo[4,5-b]pyridine core.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

CAY10401 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a tool compound to study the inhibition of FAAH and the role of fatty acid amides in various biochemical pathways.

Biology: The compound is used to investigate the physiological and pathological roles of FAAH in different biological systems.

Medicine: CAY10401 is explored for its potential therapeutic applications in conditions where FAAH inhibition could be beneficial, such as pain, inflammation, and neurodegenerative diseases

Mechanism of Action

CAY10401 exerts its effects by selectively inhibiting FAAH. The inhibition occurs through the binding of CAY10401 to the active site of FAAH, preventing the enzyme from hydrolyzing its natural substrates, anandamide and oleamide. This leads to an increase in the levels of these fatty acid amides, which can modulate various physiological processes, including pain perception and inflammation .

Comparison with Similar Compounds

CAY10401 is unique in its high potency and selectivity for FAAH compared to other inhibitors. Similar compounds include:

Oleyl trifluoromethyl ketone: Less potent than CAY10401, with a Ki value significantly higher.

URB597: Another FAAH inhibitor, but with different inhibition patterns and potency.

PF-3845: A potent FAAH inhibitor with a different chemical structure and mechanism of action

CAY10401 stands out due to its exceptional potency and selectivity, making it a valuable tool in FAAH-related research.

Properties

IUPAC Name |

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h17,19-20H,2-8,11-16,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKKVSGBYKSFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433602 | |

| Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288862-89-5 | |

| Record name | 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research mentions VDM11 as an anandamide uptake inhibitor. How does 1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one, also known as VDM11, interact with FAAH?

A1: The research indicates that VDM11, or this compound, acts as a substrate for FAAH rather than a direct inhibitor. [] This means that FAAH may attempt to break down VDM11, potentially occupying the enzyme and reducing its ability to degrade other substrates like anandamide. This mechanism could contribute to the observed effects of VDM11 on anandamide levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.